An In-depth Technical Guide to 6-Amino-2-methylnicotinaldehyde: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Amino-2-methylnicotinaldehyde: Physicochemical Properties, Synthesis, and Applications
Abstract
6-Amino-2-methylnicotinaldehyde, a substituted pyridine derivative, presents a scaffold of significant interest to researchers in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group, a reactive aldehyde, and a methyl-substituted pyridine ring offers a versatile platform for the synthesis of complex heterocyclic systems and novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Amino-2-methylnicotinaldehyde, outlines detailed experimental protocols for their determination, and explores its predicted reactivity and potential applications. Due to the limited availability of direct experimental data for this specific compound, this guide integrates established theoretical principles and data from analogous structures to provide a robust and scientifically grounded resource for laboratory professionals.
Introduction and Molecular Overview
6-Amino-2-methylnicotinaldehyde (CAS No. 1211516-02-7) is a heterocyclic aromatic aldehyde. The molecule incorporates a pyridine ring, which is a common motif in a vast array of pharmaceuticals and agrochemicals, substituted with three key functional groups: an amino group at the 6-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 3-position. This trifunctional substitution pattern provides a rich chemical landscape for synthetic transformations. The electron-donating amino group and the electron-withdrawing aldehyde group on the pyridine ring create a push-pull system that influences the molecule's electronic properties and reactivity.
The strategic placement of these functional groups makes 6-Amino-2-methylnicotinaldehyde a valuable building block for the synthesis of fused heterocyclic systems and for the introduction of a substituted aminopyridine moiety into larger molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its application in research and development, influencing aspects from reaction conditions and solvent selection to formulation and bioavailability in drug discovery.
Core Properties
While extensive experimental data for 6-Amino-2-methylnicotinaldehyde is not widely published, its core properties can be reliably identified and predicted.
| Property | Value/Prediction | Source/Method |
| CAS Number | 1211516-02-7 | Arctom, Inc.[1] |
| Molecular Formula | C₇H₈N₂O | Arctom, Inc.[1] |
| Molecular Weight | 136.15 g/mol | Arctom, Inc.[1] |
| Appearance | Predicted: Off-white to yellow solid | Based on analogous aminopyridines |
| Melting Point | Predicted: >150 °C | Based on structurally similar compounds like 6-Aminonicotinaldehyde and the influence of the methyl group. |
| Boiling Point | Predicted: >300 °C (decomposes) | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point. |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water and nonpolar solvents. | The presence of polar amino and aldehyde groups suggests solubility in polar solvents. |
| pKa | Predicted: pKa₁ (pyridinium ion) ~4-5; pKa₂ (amino group) ~2-3 | Based on the pKa of 2-amino-6-methylpyridine and the electron-withdrawing effect of the aldehyde. |
Predicted Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following are predicted spectral characteristics for 6-Amino-2-methylnicotinaldehyde.
| Spectroscopy | Predicted Spectral Features |
| ¹H NMR | * Aldehyde proton (CHO): Singlet, δ 9.8-10.2 ppm. * Aromatic protons (pyridine ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm). * Amino protons (NH₂): Broad singlet, δ 5.0-6.5 ppm (exchangeable with D₂O). * Methyl protons (CH₃): Singlet, δ 2.4-2.6 ppm. |
| ¹³C NMR | * Aldehyde carbonyl carbon (C=O): δ 190-195 ppm. * Aromatic carbons (pyridine ring): Signals in the range of δ 110-160 ppm. * Methyl carbon (CH₃): δ 18-22 ppm. |
| Infrared (IR) | * N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹. * C-H stretching (aromatic and methyl): Around 2900-3100 cm⁻¹. * C=O stretching (aldehyde): Strong absorption around 1680-1700 cm⁻¹. * C=N and C=C stretching (pyridine ring): Absorptions in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): m/z = 136.15. * Major Fragments: Loss of CO (m/z = 108), loss of HCN from the pyridine ring. |
Experimental Protocols for Physicochemical Property Determination
The following section details established, step-by-step methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like 6-Amino-2-methylnicotinaldehyde.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities lead to a depressed and broadened melting range.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
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Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is determined by observing the dissolution of a solute in a solvent. The principle of "like dissolves like" is a useful guide, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.
Methodology: Qualitative Solubility Testing
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Solvent Selection: A range of solvents with varying polarities should be used, such as water, methanol, acetone, ethyl acetate, and hexane. Acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions are also used to test for basic and acidic functional groups, respectively.
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Procedure: To approximately 10-20 mg of the solid compound in a test tube, add 1 mL of the solvent in portions, with vigorous shaking after each addition.
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Observation: The compound is classified as "soluble" if it completely dissolves, "sparingly soluble" if partial dissolution occurs, and "insoluble" if no dissolution is observed.
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Interpretation:
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Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.
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Solubility in 5% HCl indicates the presence of a basic group (like the amino group).
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Solubility in 5% NaOH would indicate an acidic group.
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Solubility in organic solvents depends on the overall polarity of the molecule.
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pKa Determination
The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For a molecule with multiple ionizable groups like 6-Amino-2-methylnicotinaldehyde, multiple pKa values will exist.
Methodology: Potentiometric Titration
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Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored with a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated.
Caption: Workflow for pKa Determination via Titration.
Synthesis and Reactivity
Proposed Synthetic Route
A likely precursor for the synthesis is 2-amino-6-methylpyridine, which is commercially available. The introduction of the aldehyde group at the 3-position can be challenging due to the directing effects of the existing substituents. A potential route could involve a formylation reaction.
Example Proposed Synthesis: Vilsmeier-Haack Formylation
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Starting Material: 2-Amino-6-methylpyridine.
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Reaction: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for the formylation of electron-rich aromatic and heterocyclic rings. The amino group in 2-amino-6-methylpyridine is strongly activating, directing electrophilic substitution to the positions ortho and para to it (positions 3 and 5).
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Mechanism: DMF and POCl₃ react to form the Vilsmeier reagent, an electrophilic iminium salt. This electrophile then attacks the electron-rich pyridine ring, primarily at the 3-position due to the directing influence of the amino group.
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Workup: Hydrolysis of the resulting intermediate yields the desired aldehyde, 6-Amino-2-methylnicotinaldehyde.
Chemical Reactivity
The reactivity of 6-Amino-2-methylnicotinaldehyde is governed by its three functional groups:
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Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
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Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
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Condensation Reactions: Such as the Knoevenagel condensation with active methylene compounds.
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Oxidation: Can be oxidized to the corresponding carboxylic acid (6-amino-2-methylnicotinic acid).
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Reduction: Can be reduced to the corresponding alcohol ( (6-amino-2-methylpyridin-3-yl)methanol).
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Amino Group: The primary amino group is nucleophilic and can undergo:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).
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Pyridine Ring: The pyridine ring is generally electron-deficient, but the presence of the electron-donating amino group makes it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. The methyl group also has a weak activating effect.
Potential Applications in Drug Discovery and Medicinal Chemistry
Substituted aminopyridines are prevalent scaffolds in medicinal chemistry. The trifunctional nature of 6-Amino-2-methylnicotinaldehyde makes it a particularly attractive starting material for the synthesis of compound libraries for high-throughput screening.
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Kinase Inhibitors: The aminopyridine core is a key feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site. The aldehyde group provides a convenient handle for elaboration into more complex structures that can occupy other pockets of the ATP-binding site.
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GPCR Ligands: Pyridine derivatives are also common in ligands for G-protein coupled receptors. The versatile reactivity of 6-Amino-2-methylnicotinaldehyde allows for the systematic modification of the scaffold to explore structure-activity relationships.
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Fused Heterocyclic Systems: The compound can serve as a precursor for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Conclusion
6-Amino-2-methylnicotinaldehyde is a promising, yet underexplored, building block for synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is currently lacking, this guide provides a robust framework for its characterization and utilization based on established chemical principles and data from analogous compounds. The detailed experimental protocols offer a practical guide for researchers to determine its key properties. The predicted reactivity and potential applications highlight the significant potential of this molecule in the development of novel therapeutics and other functional materials. Further research into the synthesis and biological evaluation of derivatives of 6-Amino-2-methylnicotinaldehyde is warranted to fully realize its potential.
References
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PubChem. (n.d.). 6-Aminonicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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